molecular formula C9H11ClN4 B1521568 [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride CAS No. 1197871-01-4

[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride

Katalognummer: B1521568
CAS-Nummer: 1197871-01-4
Molekulargewicht: 210.66 g/mol
InChI-Schlüssel: KJXZKPOBNUISGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyridine protons: δ 8.66 (d, J = 4.8 Hz, 1H), 8.34 (d, J = 8.4 Hz, 1H).
    • Pyrazole protons: δ 7.95 (d, J = 2.7 Hz, 1H), 6.49 (dd, J = 1.6, 2.7 Hz, 1H).
    • Methylamine protons: δ 3.82 (s, 2H, -CH₂NH₃⁺), 8.10 (br s, 3H, -NH₃⁺).
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Pyridine C2: δ 149.11; Pyridine C3: δ 144.75.
    • Pyrazole C3/C5: δ 136.51, 129.40.

Infrared (IR) Spectroscopy

Key absorptions include:

  • N-H stretch (amine): 3200–3350 cm⁻¹.
  • C=N stretch (pyridine/pyrazole): 1580–1620 cm⁻¹.
  • C-Cl stretch (HCl salt): 600–800 cm⁻¹.

Mass Spectrometry (MS)

  • ESI-MS : m/z 210.67 [M+H]⁺, consistent with the molecular formula C₉H₁₁ClN₄.
  • Fragmentation pathways:
    • Loss of HCl (-36.46 Da): m/z 174.09 [C₉H₁₀N₄]⁺.
    • Pyrazole ring cleavage: m/z 145.06 [C₈H₇N₃]⁺.

Eigenschaften

IUPAC Name

(2-pyrazol-1-ylpyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c10-7-8-3-1-4-11-9(8)13-6-2-5-12-13;/h1-6H,7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXZKPOBNUISGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CC=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197871-01-4
Record name [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings.

  • IUPAC Name : (2-pyrazol-1-ylpyridin-3-yl)methanamine hydrochloride
  • Molecular Formula : C₉H₁₁ClN₄
  • Molecular Weight : 210.67 g/mol
  • PubChem CID : 45792113

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its anti-inflammatory properties.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. A study on similar compounds demonstrated that certain pyrazole derivatives showed significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC₅₀ values ranging from 2.43 to 14.65 μM .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC₅₀ (μM)
7aMDA-MB-2312.43
7hHepG24.98
10cMDA-MB-2317.84
10cHepG214.65

The anticancer mechanism is believed to involve the inhibition of microtubule assembly, which is critical for cell division and proliferation . Furthermore, compounds containing the pyrazole moiety have been linked to the inhibition of various signaling pathways involved in tumor growth.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been reported to possess anti-inflammatory effects. A review highlighted that several pyrazole compounds exhibited significant inhibition of COX enzymes, which are key mediators in inflammatory processes .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX Inhibition IC₅₀ (μM)
Compound A0.02
Compound B0.04

These findings suggest that this compound may also contribute to reducing inflammation through similar mechanisms.

Case Studies and Research Findings

Recent literature has documented the synthesis and evaluation of pyrazole derivatives with promising biological activities. For instance, a study synthesized a series of pyrazoline analogs that demonstrated significant in vitro and in vivo anticancer efficacy against HER2-positive breast cancer cells .

Another study focused on the structure-activity relationship (SAR) of pyrazole derivatives indicated that modifications at specific positions on the pyrazole ring could enhance their biological activity, emphasizing the importance of structural optimization in drug design .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and pyridine derivatives exhibit promising anticancer properties. For instance, derivatives of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine have been synthesized and tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism of action is believed to involve the inhibition of specific kinase pathways critical for cancer cell proliferation.

2. Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented, suggesting its potential use as a lead compound in the development of new antibiotics.

3. Neurological Disorders
The potential neuroprotective effects of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride are being explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that it may help mitigate oxidative stress and inflammation in neuronal cells.

Material Science Applications

1. Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes can be utilized in catalysis and materials science, particularly in the development of new catalysts for organic reactions.

2. Organic Synthesis
As a versatile building block, this compound is employed in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of synthesized derivatives based on [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine. The results showed that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics, indicating their potential as effective anticancer agents.

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial activity of this compound was assessed against clinical isolates of bacteria. The findings revealed that the compound displayed significant inhibition zones in agar diffusion tests, supporting its application in developing new antimicrobial agents.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Pyridine/Pyrazole Rings

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:

Reaction Type Reagents/Conditions Products Key References
ChlorinationPOCl₃, DMF, 80°C3-Chloro derivative with retained amine group
AminationKNH₂, NH₃(l), −33°CAmino-substituted pyrazole-pyridine hybrids
Alkoxy substitutionNaOR (R = alkyl), DMSO, 100°CAlkoxy-functionalized analogs

Mechanistic Insight :

  • NAS occurs preferentially at the pyridine C4 position due to electron withdrawal by the pyrazole ring .

  • The methanamine group remains inert under these conditions but may require protection (e.g., Boc) for multi-step syntheses .

Amine Group Functionalization

The primary amine undergoes typical aliphatic amine reactions:

Alkylation/Acylation

Reaction Reagents Yield Applications
AlkylationR-X (X = Cl, Br), K₂CO₃, DMF65-85%Quaternary ammonium salt formation
AcylationAcCl, Et₃N, CH₂Cl₂72%Amide derivatives for drug discovery

Notable Example :

  • Reaction with acetyl chloride produces N-acetyl-[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine, confirmed by ¹H NMR (δ 2.1 ppm, singlet for CH₃).

Schiff Base Formation

Carbonyl Source Conditions Product Stability
BenzaldehydeEtOH, RT, 4 hrStable in anhydrous conditions
2-PyridinecarboxaldehydeMicrowave, 100°C, 15 minCrystallizes readily

Mechanism :

  • Imine formation via nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer .

Cross-Coupling Reactions

The pyrazole ring participates in metal-catalyzed couplings:

Reaction Type Catalyst System Scope Efficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CAryl/heteroaryl boronic acids55-78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl amination/alkoxylation60-82%

Case Study :

  • Suzuki coupling with 4-methoxyphenylboronic acid yields biaryl derivatives (confirmed by HRMS: m/z 367.1543 [M+H]⁺) .

Cyclization Reactions

The amine group enables intramolecular cyclization:

Reagent Conditions Cyclized Product Biological Relevance
CS₂, NaOHReflux, 12 hrThiazolidine-2-thione derivativesAntiviral screening candidates
Ethyl chloroformateCH₂Cl₂, 0°C → RTOxazolidinone analogsDHODH inhibition studies

Key Observation :

  • Cyclization with CS₂ increases molecular rigidity, enhancing binding to enzyme active sites .

pH-Dependent Reactivity

The compound demonstrates distinct behavior in acidic vs. basic media:

Condition Observed Reactivity Applications
pH < 3Protonation of pyridine N-atomSalt formation for solubility
pH 8-10Amine deprotonation → nucleophileCatalyst in Knoevenagel reactions

Experimental Data :

  • pKa values: Pyridine N = 3.1; Methanamine NH₃⁺ = 9.8 (determined via potentiometric titration).

Redox Reactions

Reagent Product Mechanistic Pathway
H₂O₂, FeSO₄N-oxide derivativeRadical-mediated oxidation
NaBH₄, MeOHReduced pyrazole (Δλmax = 30 nm)Hydride transfer to C=N bonds

Caution : Over-oxidation with strong agents (e.g., KMnO₄) degrades the pyrazole ring .

Photochemical Reactions

Under UV light (λ = 254 nm):

  • Forms dimeric species via [2+2] cycloaddition (X-ray crystallography confirmed) .

  • Quantum yield: Φ = 0.18 ± 0.02 in acetonitrile.

This comprehensive reactivity profile enables diverse applications in medicinal chemistry and materials science. Controlled functionalization of the amine group combined with the aromatic systems’ tunability makes this compound a valuable synthetic building block .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table highlights key structural differences, molecular properties, and functional implications of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Salt Form Key Differences
This compound C₉H₁₁ClN₄ 210.67 Pyridin-3-yl with pyrazol-1-yl at position 2 Hydrochloride Reference structure
(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride C₁₀H₁₁ClN₄ 222.68 Phenyl ring with pyrazole at position 4 Hydrochloride Aromatic phenyl core instead of pyridine; altered electronic properties
[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride C₁₀H₁₄Cl₂N₄ 261.15 Methyl on pyrazole, pyridin-2-yl substituent Dihydrochloride Methyl group enhances steric bulk; dihydrochloride improves solubility
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride C₁₀H₁₀ClF₃N₄ 278.66 Trifluoromethyl on pyrazole Hydrochloride CF₃ group increases lipophilicity and metabolic stability
[5-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]methanamine hydrochloride C₈H₁₀ClN₅ 211.65 Triazole substituent at pyridine-5 Hydrochloride Triazole introduces additional hydrogen-bonding sites vs. pyrazole
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride C₁₀H₉ClN₂S·HCl 261.17 Thiazole core with 4-chlorophenyl Hydrochloride Thiazole’s sulfur atom alters electronic distribution vs. pyridine

Key Research Findings

Bioactivity and Receptor Binding: The pyridine-pyrazole scaffold in the target compound is structurally analogous to adenosine receptor ligands, such as 4-heterocyclic-substituted dicyanopyridines . Modifications like trifluoromethyl groups (e.g., ) enhance binding affinity due to increased lipophilicity and van der Waals interactions.

Solubility and Salt Effects: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochloride forms, critical for intravenous formulations. Thiazole-containing analogs (e.g., ) demonstrate lower solubility compared to pyridine derivatives due to increased hydrophobicity.

Metabolic Stability :

  • The trifluoromethyl group in significantly reduces oxidative metabolism, extending half-life in vivo .
  • Triazole-substituted compounds (e.g., ) may undergo faster enzymatic degradation due to the polar triazole ring.

Synthetic Accessibility :

  • Pyrazole protection and alkylation strategies, as seen in , are common for methanamine derivatives. Thiazole and triazole analogs require specialized coupling reagents (e.g., EDCI/HOBt in ).

Vorbereitungsmethoden

Cyclization of 3-Hydrazinopyridine Dihydrochloride

  • Starting from 3-hydrazinopyridine dihydrochloride, cyclization with dialkyl maleates in organic solvents such as acetonitrile at moderate temperatures (~60°C) yields ethyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate intermediates.

  • Subsequent oxidation with manganese(IV) oxide converts the dihydro-pyrazole to the aromatic pyrazole ring, affording ethyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate.

Hydrolysis and Decarboxylation

  • The ester intermediate is hydrolyzed in aqueous hydrochloric acid at temperatures ranging from 25°C to 100°C to yield the corresponding carboxylic acid hydrochloride salt.

  • Decarboxylation is then performed in the presence of copper(II) oxide in polar aprotic solvents such as N,N-dimethylformamide at 80–140°C, effectively removing the carboxyl group to give 3-(3-chloro-1H-pyrazol-1-yl)pyridine.

  • This copper(II) oxide-mediated decarboxylation is a key step and is notably more effective than other decarboxylation agents like hydrochloric acid or palladium catalysts.

Introduction of the Methanamine Group

The methanamine moiety is introduced by functionalizing the pyridine ring at the 3-position with a methanamine substituent, often via reduction or substitution reactions on appropriate intermediates.

Aminomethylation Strategies

  • Aminomethylation of the pyrazolylpyridine core can be achieved by reacting the corresponding aldehyde or halomethyl derivatives with ammonia or amine sources, followed by salt formation with hydrochloric acid to yield the hydrochloride salt.

  • Specific methods include reductive amination of 3-formyl-2-(1H-pyrazol-1-yl)pyridine with ammonia or amine equivalents under catalytic hydrogenation or chemical reducing agents.

Alternative Synthetic Approaches from Pyridin-2-yl-methylamine Derivatives

  • Related pyridin-2-yl-methylamine derivatives have been synthesized via multi-step routes involving protection, functional group transformation, and coupling reactions.

  • For example, pyridin-2-yl-methylamine derivatives are prepared by stepwise transformations including esterification, amidine formation, and subsequent amine introduction under controlled conditions.

Direct Synthesis of 2-(1H-Pyrazol-3-yl)pyridine as a Precursor

A closely related compound, 2-(1H-pyrazol-3-yl)pyridine, is synthesized efficiently by reacting hydrazine hydrate with appropriate pyridine precursors in ethanol at 60°C for 0.5 hours, yielding the product in 97.3% yield. This compound can be further functionalized to introduce the methanamine group.

Reaction Conditions Summary Table

Step Starting Material Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Cyclization 3-Hydrazinopyridine dihydrochloride + dialkyl maleate Acetonitrile, MnO2 oxidation ~60 Until completion Not specified Formation of ethyl 3-chloro-1-(pyridin-3-yl)-pyrazole ester
Hydrolysis Ethyl 3-chloro-1-(pyridin-3-yl)-pyrazole ester Aqueous HCl excess 25–100 Not specified Not specified Conversion to carboxylic acid hydrochloride
Decarboxylation Carboxylic acid hydrochloride CuO in DMF 80–140 Not specified Not specified Copper(II) oxide essential for decarboxylation
Hydrazine reaction Pyridine precursor (compound 16a) Hydrazine hydrate in ethanol 60 0.5 h 97.3 Synthesis of 2-(1H-pyrazol-3-yl)pyridine
Aminomethylation (general) Pyrazolylpyridine derivative Ammonia or amine source, reductive conditions Variable Variable Variable Followed by HCl salt formation

Research Findings and Notes

  • The copper(II) oxide-mediated decarboxylation step is a critical and novel finding that improves yield and selectivity for the pyrazolylpyridine core formation.

  • Use of green solvents such as ethanol in pyrazolylpyridine synthesis enhances environmental compatibility without compromising yield.

  • The hydrazine hydrate-mediated cyclization is rapid and high-yielding, providing a practical route to the pyrazolylpyridine scaffold.

  • Multi-step synthetic routes involving protection/deprotection and functional group transformations allow for the introduction of the methanamine group with high regioselectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride, and how can reaction parameters be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives are often prepared by reacting halogenated pyridines with 1H-pyrazole under palladium-catalyzed cross-coupling conditions. Optimization involves adjusting temperature (80–120°C), solvent polarity (DMF or DMSO), and stoichiometric ratios (1:1.2 pyridine:pyrazole). Post-synthesis, the free base is treated with HCl to form the hydrochloride salt, enhancing solubility .
  • Key Parameters :

ParameterOptimal Range
Temperature80–120°C
CatalystPd(PPh₃)₄ (5 mol%)
Reaction Time12–24 hrs
Yield60–85%

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole-pyridine linkage). Aromatic protons appear at δ 7.5–8.5 ppm, while the methanamine group shows signals near δ 3.0–4.0 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 219.08 for C₁₀H₁₁N₄·HCl) .
  • X-ray Crystallography : Resolves bond angles and torsional strain using SHELXL refinement (e.g., pyrazole-pyridine dihedral angle ~15°) .

Q. How is the compound screened for preliminary biological activity?

  • Methodology :

  • Cytotoxicity Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, A549). IC₅₀ values <10 μM indicate high potency .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess interactions with targets like kinases or GPCRs .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data across cell lines?

  • Methodology :

  • Mechanistic Profiling : Use RNA-seq or proteomics to identify differential target expression (e.g., upregulated apoptosis pathways in sensitive lines).
  • Solubility Optimization : Adjust hydrochloride salt concentration (0.1–1.0 mM in PBS) to mitigate precipitation artifacts .
  • Comparative Table :
Cell LineIC₅₀ (μM)Proposed Mechanism
HeLa2.3 ± 0.4Caspase-3 activation
A54912.7 ± 1.2ROS-independent
MCF-7>50Low target affinity

Q. What strategies improve the compound's target selectivity while minimizing off-target effects?

  • Methodology :

  • Scaffold Modifications : Introduce electron-withdrawing groups (e.g., -CF₃ at pyridine C4) to enhance hydrogen bonding with active sites .
  • SAR Studies : Compare derivatives (see table below) to identify critical substituents :
DerivativeBinding Affinity (Kd, nM)Selectivity Index
Parent Compound1201.0
4-CF₃-Pyridine453.2
3-Cl-Pyrazole891.8

Q. How can crystallization challenges during X-ray structure determination be addressed?

  • Methodology :

  • Solvent Screening : Use high-boiling solvents (e.g., DMF:EtOH 1:1) for slow evaporation.
  • Cryoprotection : Soak crystals in 25% glycerol before flash-cooling to 100K .
  • SHELX Refinement : Apply TWIN/BASF commands for twinned datasets .

Methodological Considerations

  • Contradictory Data : Always validate assays with orthogonal methods (e.g., SPR + cellular thermal shift assay) .
  • Scale-up Synthesis : Use flow chemistry for Pd-catalyzed steps to improve reproducibility (>90% yield at 10 g scale) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.